3-cyclobutyl-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-cyclobutyl-1,2-oxazole-5-carboxylic acid is an organic compound characterized by a cyclobutyl group attached to an oxazole ring, which in turn is connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime, which is then subjected to cyclization with a suitable carboxylating agent to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions that may include acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce cyclobutyl-oxazole alcohols or aldehydes.
Scientific Research Applications
3-cyclobutyl-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-cyclobutyl-1,2-oxazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-1,2-oxazole-5-carboxylic acid
- 3-cyclopentyl-1,2-oxazole-5-carboxylic acid
- 3-cyclohexyl-1,2-oxazole-5-carboxylic acid
Uniqueness
Compared to its analogs, 3-cyclobutyl-1,2-oxazole-5-carboxylic acid is unique due to the specific size and strain of the cyclobutyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
CAS No. |
1533663-34-1 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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